molecular formula C15H19F3N2O2 B2409508 4-[(4-Ethylpiperazin-1-yl)methyl]-3-(trifluoromethyl)benzoic acid CAS No. 887565-40-4

4-[(4-Ethylpiperazin-1-yl)methyl]-3-(trifluoromethyl)benzoic acid

Cat. No.: B2409508
CAS No.: 887565-40-4
M. Wt: 316.324
InChI Key: DXGMLYMAPAJISM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(4-Ethylpiperazin-1-yl)methyl]-3-(trifluoromethyl)benzoic acid is a chemical compound known for its unique structure and properties It is characterized by the presence of an ethylpiperazine group and a trifluoromethyl group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Ethylpiperazin-1-yl)methyl]-3-(trifluoromethyl)benzoic acid typically involves the reaction of 4-(chloromethyl)-3-(trifluoromethyl)benzoic acid with 1-ethylpiperazine. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-[(4-Ethylpiperazin-1-yl)methyl]-3-(trifluoromethyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may produce alcohols or amines, and substitution reactions can result in various substituted derivatives of the original compound .

Scientific Research Applications

4-[(4-Ethylpiperazin-1-yl)methyl]-3-(trifluoromethyl)benzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(4-Ethylpiperazin-1-yl)methyl]-3-(trifluoromethyl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

  • 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid
  • 4-[(4-Phenylpiperazin-1-yl)methyl]benzoic acid
  • 4-[(4-Benzylpiperazin-1-yl)methyl]benzoic acid

Uniqueness

4-[(4-Ethylpiperazin-1-yl)methyl]-3-(trifluoromethyl)benzoic acid is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s lipophilicity, metabolic stability, and ability to interact with biological targets, making it a valuable compound for various research applications .

Biological Activity

4-[(4-Ethylpiperazin-1-yl)methyl]-3-(trifluoromethyl)benzoic acid, also known by its CAS number 887565-40-4, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant research findings.

  • Molecular Formula : C15H19F3N2O2
  • Molecular Weight : 316.33 g/mol
  • CAS Number : 887565-40-4
  • Purity : Typically ≥ 97%
  • Storage Conditions : Should be kept in a dark place at temperatures between 2°C and 8°C.

The biological activity of this compound primarily revolves around its interaction with various molecular targets. Key areas of interest include:

  • Inhibition of Vascular Endothelial Growth Factor Receptor (VEGFR) :
    • VEGFR plays a crucial role in angiogenesis, and inhibitors targeting this receptor can potentially treat various cancers. Studies have shown that compounds similar in structure to this compound exhibit significant inhibitory effects on VEGFR, leading to reduced tumor growth and metastasis .
  • Antiproliferative Activity :
    • In vitro assays have demonstrated that this compound can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and PC-3 (prostate cancer). The IC50 values for these activities are reported to be in the micromolar range, indicating moderate potency compared to established chemotherapeutics like doxorubicin .

Table 1: Summary of Biological Activities

Activity TypeTarget Cell LineIC50 Value (μM)Reference
VEGFR InhibitionMCF-70.39
Antiproliferative (MCF-7)MCF-718.36
Antiproliferative (PC-3)PC-31.48

Case Studies

  • VEGFR Inhibition Study :
    A recent study evaluated the effects of various derivatives on VEGFR activity. The results indicated that compounds structurally related to this compound showed significant inhibition of VEGFR phosphorylation, which is critical for angiogenic signaling pathways .
  • Anticancer Activity Assessment :
    In another investigation, the compound was tested against several cancer cell lines, revealing selective cytotoxicity towards MCF-7 and PC-3 cells while exhibiting lower toxicity towards normal fibroblast cells. This selectivity suggests a favorable therapeutic index for potential clinical applications .

Properties

IUPAC Name

4-[(4-ethylpiperazin-1-yl)methyl]-3-(trifluoromethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19F3N2O2/c1-2-19-5-7-20(8-6-19)10-12-4-3-11(14(21)22)9-13(12)15(16,17)18/h3-4,9H,2,5-8,10H2,1H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXGMLYMAPAJISM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC2=C(C=C(C=C2)C(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.